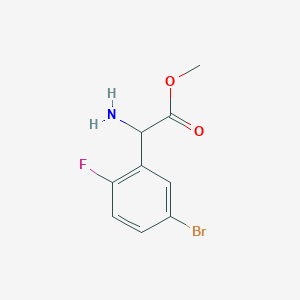

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate

CAS No.:

Cat. No.: VC18210534

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFNO2 |

|---|---|

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3 |

| Standard InChI Key | DRQAJBHEPWEBIZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=C(C=CC(=C1)Br)F)N |

Introduction

Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a methyl ester, an amino group, and a halogenated phenyl ring with bromine and fluorine substituents. This compound is notable for its potential biological activities and applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C9H9BrFNO2, with a molecular weight of approximately 262.08 g/mol.

Synthesis

The synthesis of methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate typically involves reductive amination processes and other organic reactions. Starting materials often include 5-bromo-2-fluorobenzaldehyde and various amines. The reaction conditions must be optimized for yield and purity, involving temperature control, solvent choice, and reaction time adjustments. Continuous flow reactors may be employed for large-scale synthesis to enhance efficiency.

Biological Activities and Applications

Research indicates that compounds with similar structures exhibit varied biological activities, including antimicrobial and anti-inflammatory effects. Methyl 2-amino-2-(5-bromo-2-fluorophenyl)acetate exemplifies the significance of halogenated amino acid derivatives in drug discovery and development processes, highlighting their potential therapeutic applications.

Chemical Reactivity

The reactivity of this compound is influenced by the electronic effects of the halogen substituents, which can stabilize or destabilize certain intermediates during reactions. This property makes it versatile in synthetic organic chemistry, enabling the development of more complex molecules.

Comparison with Related Compounds

Other compounds with similar structures, such as methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate, have been studied for their potential as enzyme inhibitors and ligands in receptor studies. The presence of both bromine and fluorine atoms enhances their interaction with biological targets, potentially leading to anti-inflammatory and anticancer activities.

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume